3-bromo-N-(2,5-dimethylphenyl)benzamide
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Overview
Description
3-bromo-N-(2,5-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO and a molecular weight of 304.19 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and a benzamide group substituted with a 2,5-dimethylphenyl group . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,5-dimethylphenyl)benzamide typically involves the bromination of N-(2,5-dimethylphenyl)benzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction conditions often include a solvent such as dichloromethane (DCM) or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,5-dimethylphenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-bromo-N-(2,5-dimethylphenyl)benzamide is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N,N-dimethylbenzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- N-(3,4-dimethylphenyl) 2-bromobenzamide
Uniqueness
3-bromo-N-(2,5-dimethylphenyl)benzamide is unique due to the specific positioning of the bromine atom and the 2,5-dimethylphenyl group, which can influence its reactivity and binding properties compared to other similar compounds . This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-N-(2,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEWQVJHCHONMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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